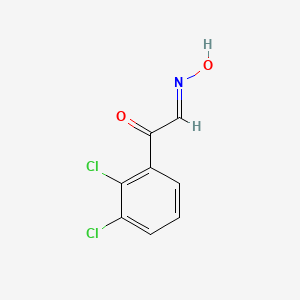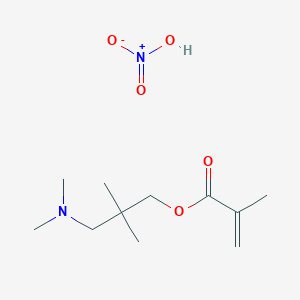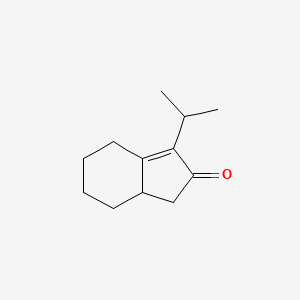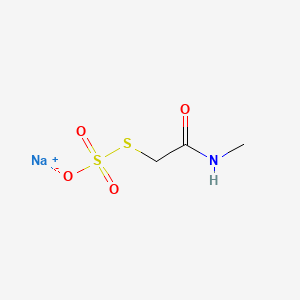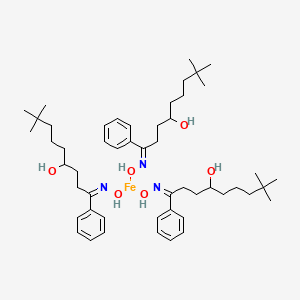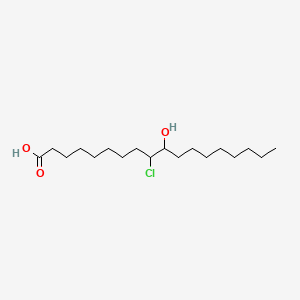
9-Chloro-10-hydroxyoctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-10-hydroxyoctadecanoic acid is an organic compound with the molecular formula C18H35ClO3. It is a chlorinated fatty acid derivative, characterized by the presence of a chlorine atom at the 9th position and a hydroxyl group at the 10th position on the octadecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-10-hydroxyoctadecanoic acid typically involves the chlorination of 10-hydroxyoctadecanoic acid. One common method is the reaction of 10-hydroxyoctadecanoic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 9th position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Chloro-10-hydroxyoctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom, yielding 10-hydroxyoctadecanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 9-chloro-10-oxooctadecanoic acid.
Reduction: 10-hydroxyoctadecanoic acid.
Substitution: 9-substituted-10-hydroxyoctadecanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
9-Chloro-10-hydroxyoctadecanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various industrial processes
Wirkmechanismus
The mechanism of action of 9-chloro-10-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 10th position allows it to participate in hydrogen bonding and other interactions with biological molecules. The chlorine atom at the 9th position can influence the compound’s reactivity and binding affinity. These structural features enable the compound to modulate various biochemical pathways, including those involved in lipid metabolism and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
10-Hydroxyoctadecanoic acid: Lacks the chlorine atom at the 9th position.
9,10-Dihydroxyoctadecanoic acid: Contains an additional hydroxyl group at the 9th position instead of a chlorine atom.
9-Chloro-10-oxooctadecanoic acid: Contains a carbonyl group at the 10th position instead of a hydroxyl group
Uniqueness: 9-Chloro-10-hydroxyoctadecanoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the octadecanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
2632-61-3 |
|---|---|
Molekularformel |
C18H35ClO3 |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
9-chloro-10-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H35ClO3/c1-2-3-4-5-8-11-14-17(20)16(19)13-10-7-6-9-12-15-18(21)22/h16-17,20H,2-15H2,1H3,(H,21,22) |
InChI-Schlüssel |
OBJQYZRZIIFTBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



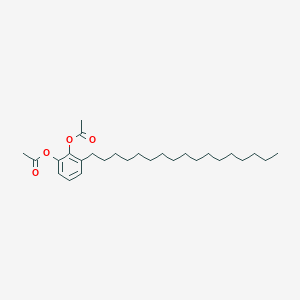
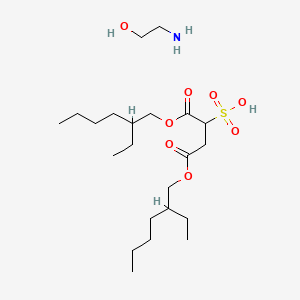
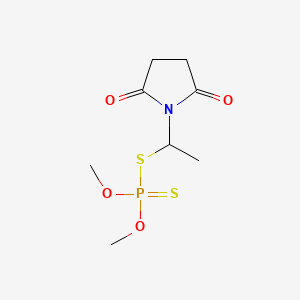

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
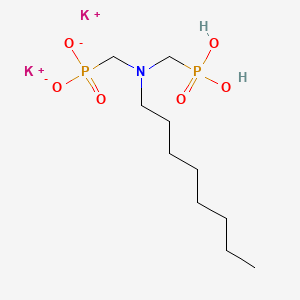
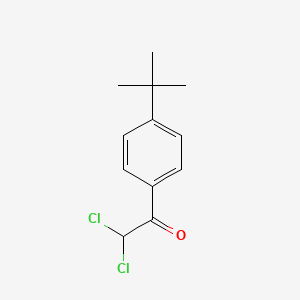
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)
